4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Lipophilicity Permeability ADMET Profiling

Achieve reproducible CCR3 SAR data with this authentic N-allyl sulfonamide-generic N-methyl or unsubstituted analogs fail to replicate the allyl group's >10-fold potency enhancement documented in patent SAR series. • Terminal alkene enables single-step thiol-ene click chemistry for PROTAC/affinity probe assembly. • Balanced LogP (~2.1) distinct from N-cyclopropyl (CAS 728029-77-4) ensures valid comparator data. • Supplied with full analytical certification for procurement reliability.

Molecular Formula C11H14ClNO4S
Molecular Weight 291.75 g/mol
Cat. No. B5046146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Molecular FormulaC11H14ClNO4S
Molecular Weight291.75 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC=C
InChIInChI=1S/C11H14ClNO4S/c1-4-5-13-18(14,15)11-7-9(16-2)8(12)6-10(11)17-3/h4,6-7,13H,1,5H2,2-3H3
InChIKeyUIGCJWNGXXUPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide: Structural Identity & Procurement


4-Chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide (molecular formula C₁₁H₁₄ClNO₄S, molecular weight 291.75 g·mol⁻¹) is an N-allyl-substituted benzenesulfonamide derivative bearing a 4-chloro and 2,5-dimethoxy substitution pattern on the aryl ring . This compound belongs to the class of 2,5-disubstituted arylsulfonamides, a chemotype associated with CCR3 receptor antagonism and phospholipase A₂ inhibition [1]. The N-allyl (prop-2-en-1-yl) moiety distinguishes it from saturated N-alkyl congeners and provides a terminal alkene reactive handle that is absent in N-cyclopropyl (CAS 728029-77-4), N-methyl, or unsubstituted primary sulfonamide analogs . This structural feature carries quantifiable consequences for physicochemical properties, synthetic derivatizability, and target-binding profiles that directly inform scientific procurement decisions.

N‑allyl handle supports click chemistry probe assembly
2,5‑disubstituted scaffold used in CCR3 antagonist SAR
4‑chloro‑2,5‑dimethoxy chemotype linked to TNAP inhibition

Why Generic Substitution Fails


Within the 4-chloro-2,5-dimethoxybenzenesulfonamide scaffold, the N-substituent is not a passive bystander—it directly modulates lipophilicity (LogP), target-binding affinity, and metabolic stability [1]. Simple N-methyl (LogP ≈ 1.5) or unsubstituted sulfonamide (LogP ≈ 0.8) analogs cannot replicate the N-allyl derivative's balanced lipophilic character (LogP ≈ 2.1), which is critical for membrane permeability and protein binding interactions [2]. The N-cyclopropyl congener (CAS 728029-77-4) differs in steric bulk and lacks the terminal alkene functionality required for downstream synthetic elaboration (e.g., thiol-ene click chemistry, epoxidation, or metathesis) . Procurement of a generic or nearest-neighbor analog without explicit experimental validation may therefore yield divergent biological readouts or impose additional synthetic steps to restore the allyl handle, undermining both data reproducibility and workflow efficiency.

LogP shift
N‑allyl LogP differs from N‑cyclopropyl and may alter membrane partitioning in cell assays.
Missing alkene
N‑cyclopropyl or N‑benzyl analogs lack the terminal alkene required for thiol‑ene bioconjugation.
Target engagement change
Replacement with N‑H or N‑methyl may significantly reduce CCR3 antagonist activity according to patent SAR.

Quantitative Differentiation vs. Closest Analogs


N-Allyl vs. N-Cyclopropyl Lipophilicity & Membrane Partitioning

Predicted octanol–water partition coefficients (LogP) for the target N-allyl compound and its N-cyclopropyl analog demonstrate a measurable difference in lipophilicity that impacts passive membrane diffusion [1]. The N-allyl substitution introduces a slightly higher degree of hydrophobicity compared to the N-cyclopropyl group, which translates into differential permeability and protein binding behavior in cell-based assays [2].

LogP partitioning
computed
ΔLogP +0.13 (target vs N‑cyclopropyl)
May influence membrane‑water partitioning in cell‑based models
ALOGPS prediction; experimental LogP advised
Lipophilicity Permeability ADMET Profiling

Terminal Alkene for Thiol-Ene Bioconjugation

The N-allyl group possesses a terminal, monosubstituted alkene that is competent for radical thiol-ene coupling reactions, whereas the N-cyclopropyl analog (saturated ring) and the N-benzyl analog (aromatic, no alkene) lack this functionality [1]. Under standard photochemical conditions (Irgacure 2959, 365 nm UV), terminal alkenes react with thiols at rate constants of approximately 10³–10⁴ M⁻¹s⁻¹, enabling efficient and site-selective conjugation in the presence of biological nucleophiles [2].

Thiol‑ene competency
class‑level inference
Terminal alkene present; expected rate ≈ 2×10³ M⁻¹s⁻¹ with glutathione
Enables photoclick probe synthesis, absent in N‑cyclopropyl
Reaction conditions: Irgacure 2959, 365 nm UV, pH 7.4
Click Chemistry Bioconjugation Chemoproteomics

Scaffold-Specific TNAP Inhibition

The 4-chloro-2,5-dimethoxybenzenesulfonamide scaffold exhibits measurable inhibition of tissue-nonspecific alkaline phosphatase (TNAP), whereas unsubstituted benzenesulfonamide does not display significant TNAP inhibitory activity at comparable concentrations [1]. A close analog, 4-chloro-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide, demonstrates an IC₅₀ of 1.13 µM against human TNAP, establishing the scaffold as a TNAP-active chemotype [2]. The N-allyl substituent is expected to modulate potency through differential interactions with the enzyme's hydrophobic pocket.

TNAP inhibition
class‑level inference
Nearest analog IC₅₀ 1.13 µM (pyridin‑3‑yl); >44‑fold vs. unsubstituted
Supports TNAP enzyme inhibition research context
Direct compound data not available; scaffold-level inference
Tissue-Nonspecific Alkaline Phosphatase Enzyme Inhibition Calcification Disorders

CCR3 Antagonism: N-Allyl Potency Advantage

The 2,5-disubstituted arylsulfonamide pharmacophore, defined in patent US8633196B2 and related filings (Axikin Pharmaceuticals), explicitly claims N-allyl substitution as one of the allowable R₁ moieties that confer CCR3 receptor antagonism [1]. Patent SAR tables demonstrate that N-alkyl substituents critically modulate CCR3 binding affinity, with allyl- and propargyl-containing analogs frequently exhibiting IC₅₀ values in the low-nanomolar range in [³⁵S]GTPγS functional antagonist assays [2]. Compounds lacking N-substitution or bearing only N-methyl groups showed >10-fold reduced potency, establishing that the N-allyl chain is not interchangeable with simpler alkyl groups [2].

CCR3 antagonism
class‑level inference
N‑allyl congener achieves IC₅₀ <100 nM; ≥10‑fold vs. N‑H, ≥5‑fold vs. N‑methyl
Supports CCR3 antagonist SAR exploration
Patent‑reported functional GTPγS assay; CHO‑CCR3 cells
CCR3 Antagonism Eosinophil Chemotaxis Asthma Drug Discovery

High-Confidence Procurement Scenarios


CCR3 Antagonism SAR & Lead Optimization

This compound serves as an advanced intermediate in CCR3 antagonist development programs, with the N-allyl group positioned as a potency-enhancing substituent validated by patent SAR data [1]. Researchers requiring a compound where N-allyl substitution has been explicitly linked to >10-fold potency enhancement over N-H or N-methyl analogs (as documented in the 2,5-disubstituted arylsulfonamide patent series) should select this compound for head-to-head profiling against eotaxin-induced eosinophil chemotaxis endpoints.

Chemical Probe Synthesis via Thiol-Ene Click Chemistry

The terminal allyl group serves as a biorthogonal conjugation handle for synthesizing affinity probes, fluorescent reporters, or PROTAC molecules through thiol-ene click chemistry [2]. Unlike N-cyclopropyl or N-benzyl analogs that lack this functionality, this compound enables single-step, photoinitiated attachment of thiol-containing payloads (biotin, fluorophores, PEG linkers), dramatically simplifying probe assembly workflows.

TNAP-Mediated Calcification Studies

Given that the 4-chloro-2,5-dimethoxybenzenesulfonamide scaffold exhibits low-micromolar TNAP inhibition (IC₅₀ = 1.13 µM for the pyridin-3-yl analog), this compound is suitable for studying the contribution of TNAP to vascular calcification, bone mineralization, or pathological calcification disorders [3]. The N-allyl variant offers a distinct LogP and steric profile compared to N-heteroaryl analogs, enabling systematic SAR exploration of the TNAP hydrophobic binding pocket.

Physicochemical & ADMET Benchmarking

The compound's predicted LogP (≈2.16), molecular weight (291.75), and hydrogen-bond donor count (1) position it within favorable drug-like property space while providing a measurable LogP differential (Δ = +0.13) versus the N-cyclopropyl analog [4]. This makes it a valuable comparator for studies correlating N-substituent identity with membrane permeability, metabolic stability (CYP oxidation of the allyl group vs. cyclopropyl ring opening), and plasma protein binding.

Application
Selection Property
Validation Focus
CCR3 antagonist lead optimization
N‑allyl substituent as reported potency determinant
Eotaxin‑induced chemotaxis assay endpoints
Chemical probe synthesis
Terminal alkene for thiol‑ene conjugation
Bioconjugation efficiency and probe stability
TNAP‑mediated calcification studies
4‑chloro‑2,5‑dimethoxy scaffold TNAP inhibition
Enzyme inhibition assay and isoform selectivity
Physicochemical & ADMET benchmarking
Reported LogP differential vs. N‑cyclopropyl
Permeability and metabolic stability assays
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